Cas no 1803670-98-5 (2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine)

2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine
-
- Inchi: 1S/C7H8F2IN3/c8-6(9)5-4(10)1-3(2-11)7(12)13-5/h1,6H,2,11H2,(H2,12,13)
- InChI Key: UXDUQXPUNNXBOV-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)N=C(C(=C1)CN)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- XLogP3: 1.2
- Topological Polar Surface Area: 64.9
2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066721-1g |
2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine |
1803670-98-5 | 97% | 1g |
$1,564.50 | 2022-04-02 |
2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine Related Literature
-
1. Book reviews
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on 2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine
Research Brief on 2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine (CAS: 1803670-98-5)
The compound 2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine (CAS: 1803670-98-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the role of 2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine as a versatile building block in the synthesis of novel heterocyclic compounds. Its structural motifs, including the difluoromethyl and iodo substituents, make it particularly valuable for the development of targeted therapies. Researchers have successfully employed this compound in the synthesis of inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.
One of the most promising applications of this compound lies in its potential as a precursor for radiopharmaceuticals. The presence of the iodine atom allows for easy radiolabeling, making it a candidate for positron emission tomography (PET) imaging agents. Preliminary studies have demonstrated its utility in tracking specific biological processes, such as tumor metabolism, with high specificity and sensitivity.
In vitro and in vivo studies have further elucidated the compound's pharmacokinetic properties. Its stability under physiological conditions and moderate bioavailability suggest that it could be optimized for oral administration. However, challenges remain in improving its metabolic stability and reducing potential off-target effects, which are currently areas of active research.
The mechanism of action of derivatives of 2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine has been investigated in several disease models. For instance, derivatives have shown inhibitory activity against protein kinases implicated in cancer progression. Structural-activity relationship (SAR) studies have identified key modifications that enhance potency and selectivity, paving the way for the development of next-generation therapeutics.
Future research directions include the exploration of this compound's utility in combination therapies and its potential to overcome drug resistance in various cancers. Additionally, efforts are underway to develop more efficient synthetic routes to scale up production while maintaining high purity and yield. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine represents a promising scaffold in medicinal chemistry with diverse applications. Its unique chemical properties and biological activity underscore its potential as a cornerstone for the development of novel therapeutics. Continued research and optimization will be crucial to fully realize its therapeutic potential.
1803670-98-5 (2-Amino-3-(aminomethyl)-6-(difluoromethyl)-5-iodopyridine) Related Products
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)




